molecular formula C8H13NO B12972342 (S)-Hexahydroindolizin-5(1H)-one

(S)-Hexahydroindolizin-5(1H)-one

Cat. No.: B12972342
M. Wt: 139.19 g/mol
InChI Key: RDPDXQHZOLPNMZ-ZETCQYMHSA-N
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Description

(S)-Hexahydroindolizin-5(1H)-one is a chiral compound belonging to the class of indolizidine alkaloids It is characterized by a bicyclic structure consisting of a six-membered ring fused to a five-membered lactam ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Hexahydroindolizin-5(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of N-alkylated amino acids or amino alcohols. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. For example, the use of trifluoroacetic acid or sodium hydride can promote the formation of the indolizidine ring system.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These can include catalytic hydrogenation of suitable precursors or the use of continuous flow reactors to optimize reaction conditions and yield. The choice of method depends on factors such as the availability of starting materials, desired purity, and production scale.

Chemical Reactions Analysis

Types of Reactions

(S)-Hexahydroindolizin-5(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the lactam ring to an amine or alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the indolizidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

(S)-Hexahydroindolizin-5(1H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and natural product analogs.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (S)-Hexahydroindolizin-5(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Indolizidine: A parent compound with a similar bicyclic structure but lacking the lactam ring.

    Pyrrolizidine: Another bicyclic compound with a different ring fusion pattern.

    Quinolizidine: A related compound with a nitrogen atom in the ring system.

Uniqueness

(S)-Hexahydroindolizin-5(1H)-one is unique due to its specific chiral configuration and the presence of the lactam ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

(8aS)-2,3,6,7,8,8a-hexahydro-1H-indolizin-5-one

InChI

InChI=1S/C8H13NO/c10-8-5-1-3-7-4-2-6-9(7)8/h7H,1-6H2/t7-/m0/s1

InChI Key

RDPDXQHZOLPNMZ-ZETCQYMHSA-N

Isomeric SMILES

C1C[C@H]2CCCN2C(=O)C1

Canonical SMILES

C1CC2CCCN2C(=O)C1

Origin of Product

United States

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